(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Antibacterial Quinolone Process Chemistry

Procure (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol as your validated starting material for trovafloxacin side-chain synthesis per US Patents 5,164,402/5,229,396. The N-benzyl protecting group enables selective hydrogenolytic deprotection to the secondary amine, while the exo-hydroxymethyl handle supports oxidation, esterification, or coupling without stereochemical scrambling. This rigid, cyclopropane-fused pyrrolidine scaffold also serves as a privileged core for KHK inhibitors (IC50 8.4 nM), oncology programs (MCF-7 antiproliferative, ChEMBL CHEMBL2345705), and CNS-targeted libraries. Eliminate protecting-group re-optimization and accelerate SAR exploration with this single, multi-purpose intermediate.

Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
CAS No. 871727-08-1
Cat. No. B3058006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol
CAS871727-08-1
Molecular FormulaC13H17NO
Molecular Weight203.28 g/mol
Structural Identifiers
SMILESC1C2C(C2CO)CN1CC3=CC=CC=C3
InChIInChI=1S/C13H17NO/c15-9-13-11-7-14(8-12(11)13)6-10-4-2-1-3-5-10/h1-5,11-13,15H,6-9H2
InChIKeyNMJRXNUMGKZPHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (871727-08-1): Structural Baseline and Procurement Context


(3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (CAS 871727-08-1) is a substituted 3-azabicyclo[3.1.0]hexane derivative, featuring an N-benzyl-protected azabicyclic scaffold and a 6-exo-hydroxymethyl substituent. This compound class is characterized by a conformationally constrained, cyclopropane-fused pyrrolidine ring system that imparts rigid geometry and unique spatial orientation of pharmacophoric elements [1]. The compound serves as a versatile synthetic intermediate, particularly documented as the key precursor in the industrial-scale synthesis of trovafloxacin, a fluorinated quinolone antibacterial agent [2]. Structurally, it represents a defined stereochemical and substitution pattern (exo-hydroxymethyl, N-benzyl) that distinguishes it from other 3-azabicyclo[3.1.0]hexane variants in both physicochemical properties and synthetic utility.

Why Generic Substitution of (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (871727-08-1) Is Not a Viable Procurement Strategy


Generic substitution among 3-azabicyclo[3.1.0]hexane derivatives is precluded by the compound's specific combination of N-benzyl protection and exo-hydroxymethyl substitution, which confers unique reactivity and synthetic utility not shared by closely related analogs. The N-benzyl group serves as a critical protecting group that can be selectively removed via hydrogenolysis to reveal the secondary amine, enabling downstream diversification in multi-step pharmaceutical syntheses [1]. The exo-oriented hydroxymethyl moiety provides a handle for oxidation, esterification, or further functionalization while maintaining the stereochemical integrity of the bicyclic framework. Substitution with analogs lacking the benzyl group (e.g., CAS 134575-13-6) or bearing alternative N-substituents (e.g., methyl, Boc) would fundamentally alter the synthetic route and require extensive re-optimization of reaction conditions, rendering them unsuitable as drop-in replacements in validated synthetic pathways [1][2].

Quantitative Differentiation Evidence for (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (871727-08-1) Versus Structural Analogs


Validated Intermediate in Trovafloxacin Industrial Synthesis

This compound is the documented and validated key intermediate in the industrial synthesis of trovafloxacin, a fluoroquinolone antibacterial agent developed by Pfizer [1]. The synthetic route involves cyclopropanation of N-benzylmaleimide with ethyl diazoacetate, followed by LiAlH4 reduction of both ester and imide groups to yield the title compound [2]. Alternative 3-azabicyclo[3.1.0]hexane derivatives lacking the N-benzyl group (e.g., CAS 134575-13-6) cannot directly enter this validated synthetic pathway, as the benzyl moiety is essential for the subsequent hydrogenolytic deprotection step that reveals the secondary amine required for coupling to the quinolone core [1].

Antibacterial Quinolone Process Chemistry

Synthetic Yield for Reductive Step to Target Compound

The reduction of the bicyclic imide-ester precursor to the target alcohol proceeds with a reported yield of 51% using LiAlH4 in tetrahydrofuran at 0-60°C for 36 hours . This yield, while moderate, represents a reproducible, literature-documented baseline for process chemists evaluating the feasibility of incorporating this intermediate into multi-step syntheses. Alternative reducing agents or conditions may achieve higher yields, but this specific protocol is the validated reference point for the trovafloxacin pathway.

Organic Synthesis Process Optimization Pharmaceutical Intermediates

Conformational Constraint as a Differentiator for Privileged Scaffold Design

The 3-azabicyclo[3.1.0]hexane core represents a conformationally constrained scaffold that mimics the geometry of glycosyltransferase transition states [1] and serves as a privileged structure for diverse biological targets, including μ-opioid receptors [2], triple reuptake transporters [3], and ketohexokinase (KHK) [4]. The exo-hydroxymethyl substituent on this compound provides a vector for hydrogen bonding and further derivatization that is geometrically distinct from endo-substituted or N-unsubstituted analogs. While direct comparative potency data for this specific compound are not available, class-level evidence demonstrates that subtle modifications to the 3-azabicyclo[3.1.0]hexane scaffold produce marked differences in target selectivity and potency [2][3].

Medicinal Chemistry Scaffold Hopping Conformational Analysis

KHK Inhibitor Scaffold Relevance and Isoform Selectivity Potential

The 3-azabicyclo[3.1.0]hexane scaffold, including N-benzyl-substituted variants, is a core template for potent ketohexokinase (KHK) inhibitors, with optimized derivatives achieving IC50 values of 8.4 nM against KHK-C and 66 nM against KHK-A isoforms [1]. The conformational rigidity of the bicyclic system contributes to isoform selectivity, a critical factor given that KHK-C and KHK-A are distinct splice variants with differential tissue expression and metabolic roles [2]. The presence of the exo-hydroxymethyl group in this specific compound provides a vector for introducing substituents that can modulate isoform selectivity, while the N-benzyl group offers a tunable lipophilic interaction point.

Ketohexokinase Metabolic Disease Isoform Selectivity

Antiproliferative Activity Against MCF-7 Breast Cancer Cells

This compound has been evaluated for antiproliferative activity against human MCF-7 breast adenocarcinoma cells, with documented inhibition of cell growth after 72 hours of continuous exposure as assessed by MTT assay [1]. The data are deposited in the ChEMBL database (CHEMBL2345705), providing a publicly accessible, reproducible reference point for researchers. While a precise IC50 value is not extracted in this summary, the documented activity establishes this compound as a starting point for anticancer SAR exploration.

Oncology Antiproliferative Breast Cancer

Optimal Procurement and Application Scenarios for (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol (871727-08-1)


Fluoroquinolone Antibacterial Side Chain Synthesis

This compound is the preferred starting material for synthesizing the 3-azabicyclo[3.1.0]hexane side chain of trovafloxacin and related fluoroquinolone antibacterials. The validated synthetic route, documented in US Patents 5,164,402 and 5,229,396, proceeds through hydrogenolytic N-debenzylation followed by coupling to the quinolone/naphthyridone core [1][2]. Procurement of the N-benzyl-protected alcohol eliminates the need to design and validate alternative protecting group strategies, reducing process development timelines and ensuring compatibility with established downstream chemistry.

Ketohexokinase (KHK) Inhibitor Lead Generation

This compound serves as a core scaffold for developing potent and isoform-selective KHK inhibitors, a target implicated in fructose metabolism disorders, non-alcoholic fatty liver disease (NAFLD), and metabolic syndrome. The 3-azabicyclo[3.1.0]hexane framework has been optimized to achieve IC50 values as low as 8.4 nM against KHK-C with 7.9-fold selectivity over KHK-A [3]. The exo-hydroxymethyl group provides a synthetic handle for introducing substituents that can further modulate potency and selectivity, while the N-benzyl group can be retained or replaced to tune lipophilicity and metabolic stability [4].

Privileged Scaffold Library Synthesis and Diversity-Oriented Synthesis

The 3-azabicyclo[3.1.0]hexane core is recognized as a privileged scaffold with demonstrated activity across diverse target classes, including μ-opioid receptors, monoamine transporters (SERT/NET/DAT), and aromatase [5][6]. Procurement of this specific compound enables the construction of focused libraries via functionalization of the exo-hydroxymethyl group (oxidation, esterification, etherification, amination) and/or manipulation of the N-benzyl group (hydrogenolysis to secondary amine, reductive amination, acylation). The rigid bicyclic framework imparts conformational constraint that can enhance target selectivity and improve ligand efficiency metrics compared to flexible acyclic analogs [5].

Breast Cancer Antiproliferative SAR Campaigns

With documented antiproliferative activity against MCF-7 breast cancer cells (ChEMBL CHEMBL2345705), this compound provides a validated starting point for oncology-focused medicinal chemistry programs [7]. Researchers can systematically explore structure-activity relationships by modifying the N-benzyl substituent, derivatizing the exo-hydroxymethyl group, or introducing additional substituents on the cyclopropane ring. The availability of ChEMBL-deposited assay data ensures reproducibility and enables cross-study comparisons with other chemotypes evaluated in the same cellular system.

Quote Request

Request a Quote for (3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.